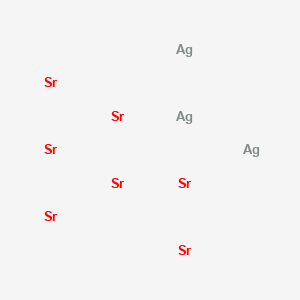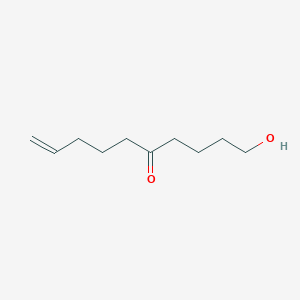
1-Hydroxydec-9-en-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxydec-9-en-5-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a hydroxyl group (-OH) attached to a dec-9-en-5-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxydec-9-en-5-one can be synthesized through several methods. One common approach involves the hydroxylation of dec-9-en-5-one using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using catalysts to enhance reaction efficiency. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxydec-9-en-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of dec-9-en-5-one derivatives.
Reduction: Formation of dec-9-en-5-ol or decane derivatives.
Substitution: Formation of halogenated or other substituted dec-9-en-5-one derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxydec-9-en-5-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism by which 1-Hydroxydec-9-en-5-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
- 1-Hydroxydec-9-en-2-one
- 1-Hydroxydec-9-en-3-one
- 1-Hydroxydec-9-en-4-one
Comparison: 1-Hydroxydec-9-en-5-one is unique due to the position of the hydroxyl group, which influences its chemical reactivity and potential applications. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological activities.
Propiedades
Número CAS |
92362-23-7 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-hydroxydec-9-en-5-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-7-10(12)8-5-6-9-11/h2,11H,1,3-9H2 |
Clave InChI |
LPTQAEZKGVKNPJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC(=O)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
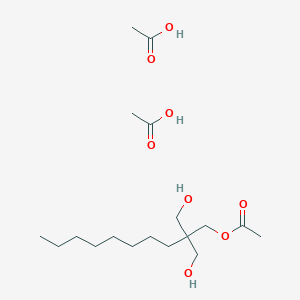

![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
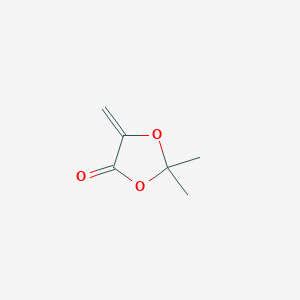
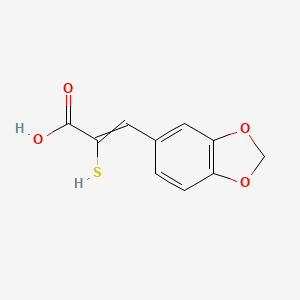
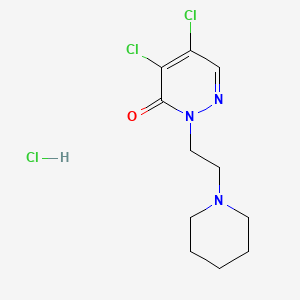
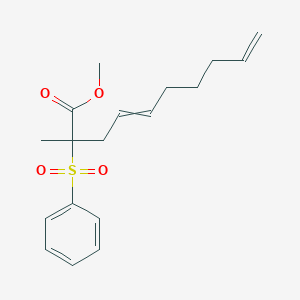
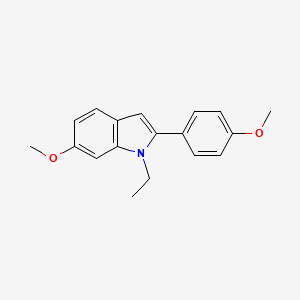
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
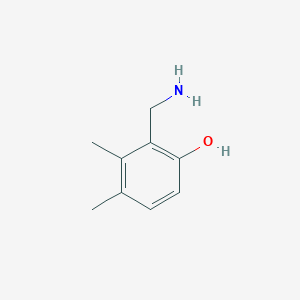
![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
